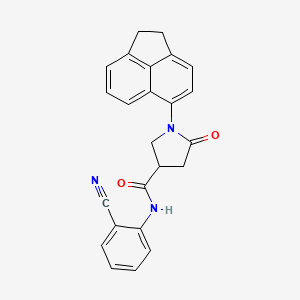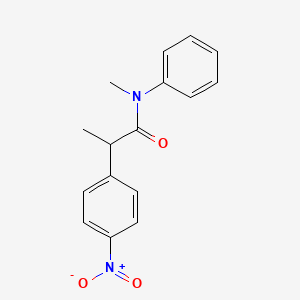![molecular formula C18H20N2O3 B4077510 N-[4-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4077510.png)
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide, also known as ACPB, is a synthetic compound that belongs to the family of CB1 receptor antagonists. It was first synthesized in 2007 by a team of researchers from the University of California, Irvine. Since then, ACPB has gained attention in the scientific community for its potential applications in research related to the endocannabinoid system.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide acts as a competitive antagonist of CB1 receptors, which are primarily located in the central nervous system. By blocking the activation of these receptors by endocannabinoids, this compound effectively reduces the activity of the endocannabinoid system. This leads to a decrease in appetite and food intake, as well as other physiological effects.
Biochemical and Physiological Effects
In addition to its effects on appetite and food intake, this compound has been shown to have other biochemical and physiological effects. These include a reduction in body weight, improved glucose tolerance, and decreased levels of circulating triglycerides. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(acetylamino)phenyl]-2-phenoxybutanamide for lab experiments is its specificity for CB1 receptors. This allows researchers to investigate the effects of the endocannabinoid system on specific physiological processes without the confounding effects of non-specific receptor activation. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-2-phenoxybutanamide and its applications in the study of the endocannabinoid system. One area of focus could be the investigation of the effects of this compound on other physiological processes beyond appetite and food intake. Additionally, there may be opportunities to develop more potent and longer-lasting CB1 receptor antagonists based on the structure of this compound. Finally, further research is needed to fully understand the potential therapeutic applications of this compound and other CB1 receptor antagonists in the treatment of various diseases.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-phenoxybutanamide has been used in a variety of scientific research applications related to the endocannabinoid system. One major area of research has been the investigation of the role of CB1 receptors in the regulation of appetite and food intake. This compound has been shown to effectively block the effects of the endocannabinoid system on appetite and food intake in animal models.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(23-16-7-5-4-6-8-16)18(22)20-15-11-9-14(10-12-15)19-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSMGCRIXRPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)


![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)
![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)

![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
![2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077502.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(phenylthio)acetamide](/img/structure/B4077512.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide](/img/structure/B4077513.png)
